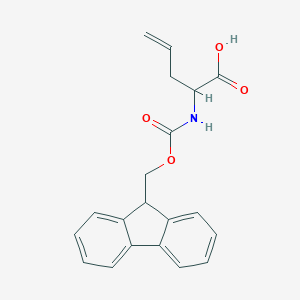

Fmoc-alpha-Allyl-DL-Glycin

Übersicht

Beschreibung

Fmoc-alpha-allyl-DL-glycine is a derivative of glycine, the simplest amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is primarily used in solid-phase peptide synthesis and proteomics research due to its flexibility and minimal steric hindrance when incorporated into polypeptides .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-alpha-allyl-DL-glycine serves as a critical building block in solid-phase peptide synthesis (SPPS). Its incorporation allows for the introduction of unique functionalities that can enhance the properties of synthesized peptides. The allyl group can be selectively modified, enabling researchers to create complex peptides tailored for specific biological activities .

Drug Development

The compound's structural characteristics make it valuable in designing novel pharmaceuticals. Research indicates that Fmoc-alpha-allyl-DL-glycine can enhance bioactivity and selectivity in drug candidates, particularly those targeting neuropeptides and other biological pathways . Its derivatives have shown promise as potential antifungal agents, demonstrating greater potency than standard treatments .

Bioconjugation

The allyl group facilitates bioconjugation reactions, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly important in developing targeted drug delivery systems, where precise localization of therapeutic agents is crucial for efficacy .

Material Science

Fmoc-alpha-allyl-DL-glycine is also explored in material science for developing advanced materials such as hydrogels. These materials have applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural tissue environments .

Case Study 1: Aspartimide Formation Prevention

In a study focused on preventing aspartimide formation during peptide synthesis, Fmoc-alpha-allyl-DL-glycine was incorporated into a resin-bound pentamer. Results indicated that this compound significantly reduced aspartimide formation compared to traditional amino acids, showcasing its utility in improving peptide synthesis yields .

Case Study 2: Neuropharmacological Applications

Research has shown that derivatives of allylglycine influence neurotransmitter systems. Modifications to glycine derivatives can enhance their activity at NMDA receptors, which are critical for synaptic plasticity and memory functions. This suggests potential therapeutic applications in treating neurological disorders .

Wirkmechanismus

- It also protects the C-terminus of the receiving amino acid, which is essential for both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) .

Target of Action

Mode of Action

Biochemical Pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-allyl-DL-glycine typically involves the protection of the glycine amino group with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The allyl group is introduced via allylation of the glycine derivative .

Industrial Production Methods

Industrial production of Fmoc-alpha-allyl-DL-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-alpha-allyl-DL-glycine undergoes several types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The allyl group can be reduced to form a saturated alkyl chain.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the glycine derivative

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF) solution.

Major Products

Oxidation: Epoxides or alcohols.

Reduction: Saturated alkyl chains.

Substitution: Deprotected glycine derivatives ready for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-alpha-allyl-L-glycine

- Fmoc-alpha-allyl-D-glycine

- Fmoc-alpha-allyl-glycine methyl ester

Uniqueness

Fmoc-alpha-allyl-DL-glycine is unique due to its racemic mixture, providing a balance of both D- and L- enantiomers. This characteristic allows for the study

Biologische Aktivität

Fmoc-alpha-allyl-DL-glycine (Fmoc-α-allyl-DL-Gly) is a derivative of glycine that features an allyl group and is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) moiety. This compound is utilized primarily in solid-phase peptide synthesis (SPPS) and has garnered attention for its unique biological activity, particularly in the context of peptide modification and synthesis.

- Molecular Formula : C₂₀H₁₉NO₄

- Molecular Weight : 337.375 g/mol

- CAS Number : 221884-63-5

The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the incorporation of this amino acid into peptides without affecting other sensitive functional groups.

Peptide Synthesis

Fmoc-α-allyl-DL-glycine is particularly valuable in peptide synthesis due to its ability to undergo selective cleavage at the amide bond between the allylglycine and subsequent amino acids. This property enables researchers to create complex peptides with specific modifications, which are crucial for studying biological functions and interactions .

Selective Modifications

The lateral vinyl bond present in Fmoc-α-allyl-DL-glycine allows for various selective modifications via metathesis reactions. This characteristic is exploited in synthesizing peptides with enhanced properties, such as increased stability or altered biological activity .

Case Studies

- Aspartimide Formation Prevention : In a study investigating the prevention of aspartimide formation during peptide synthesis, Fmoc-α-allyl-DL-glycine was incorporated into a resin-bound pentamer. The results demonstrated that using this compound significantly reduced aspartimide formation compared to traditional amino acids, showcasing its utility in improving peptide synthesis yields .

- Neuropharmacological Applications : Research has indicated that derivatives of allylglycine can influence neurotransmitter systems. For instance, studies suggest that modifications to glycine derivatives can enhance their agonistic activity at the glycine site on NMDA receptors, which are critical for synaptic plasticity and memory functions .

Research Findings

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398796 | |

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221884-63-5 | |

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.